Macrocarpal D Macrocarpal D Macrocarpal D belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Macrocarpal D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, macrocarpal D is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 142647-71-0
VCID: VC21364377
InChI: InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3
SMILES: CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Molecular Formula: C28H40O6
Molecular Weight: 472.6 g/mol

Macrocarpal D

CAS No.: 142647-71-0

Cat. No.: VC21364377

Molecular Formula: C28H40O6

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

Macrocarpal D - 142647-71-0

Specification

CAS No. 142647-71-0
Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
IUPAC Name 2,4,6-trihydroxy-5-[1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Standard InChI InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3
Standard InChI Key VUKIJLQDSQXHDI-UHFFFAOYSA-N
SMILES CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Canonical SMILES CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Appearance Yellow powder

Introduction

Chemical Structure and Properties

Macrocarpal D (CAS No. 142647-71-0) is a phloroglucinol derivative coupled with a diterpene moiety. It has a molecular formula of C28H40O6 and a molecular weight of 472.61 g/mol . The structure features a phloroglucinol core with two formyl groups and is coupled with a diterpene derivative, giving it a unique chemical architecture that contributes to its biological activities .

The compound exists as a powder form and exhibits solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Under proper storage conditions (protected from air and light, refrigerated at 2-8°C), Macrocarpal D maintains stability and can have a shelf life of approximately two years .

Natural Sources

Macrocarpal D is primarily found in the leaves of Eucalyptus macrocarpa, a plant species native to Australia . It belongs to a family of compounds called macrocarpals (A-G) that were first isolated from this plant species . The compound has also been detected in Eucalyptus globulus leaves, another important source of biologically active phloroglucinol derivatives .

The isolation of Macrocarpal D is part of a broader scientific interest in Eucalyptus species, which are known for their rapid growth and potential as biomass resources. These plants have been extensively studied for biologically active compounds, with Macrocarpal D representing one of several important bioactive constituents .

Isolation and Characterization

The isolation of Macrocarpal D typically involves extraction of Eucalyptus leaves using organic solvents followed by various chromatographic purification techniques. According to Yamakoshi et al., the isolation process for macrocarpals involves extraction from leaves of Eucalyptus macrocarpa, with subsequent purification steps to obtain the pure compound .

The structural characterization of Macrocarpal D has been conducted using advanced analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . These techniques have allowed researchers to elucidate the complex structure of this phloroglucinol derivative and confirm its unique chemical architecture.

Biological Activities

Antibacterial Activity

Macrocarpal D exhibits significant antibacterial properties against a variety of bacterial strains. Research has demonstrated its efficacy against several Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

BacteriaMinimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus FAD209P1.56
Micrococcus luteus ATCC93411.56
Bacillus subtilis PCI2190.78
Mycobacterium smegmatis ATCC6071.56

These findings indicate that Macrocarpal D has potent activity particularly against Bacillus subtilis, with the lowest MIC value of 0.78 μg/mL . The compound's antibacterial activity appears to be more pronounced against Gram-positive bacteria compared to Gram-negative species, a trait similar to other macrocarpals .

Activity Against Periodontopathic Bacteria

Studies have indicated that macrocarpals, including Macrocarpal D, show inhibitory effects on periodontopathic bacteria, particularly Porphyromonas gingivalis . Research has demonstrated that these compounds inhibit P. gingivalis Arg- and Lys-specific proteinases in a dose-dependent manner, suggesting a potential mechanism for their antibacterial activity . Additionally, macrocarpals have been shown to attenuate P. gingivalis binding to saliva-coated hydroxyapatite beads, further indicating their potential utility in combating oral infections .

Mechanism of Action

The antibacterial activity of Macrocarpal D likely involves multiple mechanisms. Based on studies of related macrocarpals, these mechanisms may include:

  • Disruption of bacterial cell membrane integrity

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial adhesion mechanisms

Research on macrocarpals has shown that these compounds can inhibit bacterial proteinases and interfere with bacterial adhesion to surfaces, which are critical factors in bacterial colonization and infection . The phloroglucinol core structure of Macrocarpal D, with its two formyl groups, is likely responsible for much of its biological activity, allowing it to interact with bacterial cellular components and disrupt normal bacterial functions .

Structural Relationships with Other Macrocarpals

Macrocarpal D is part of a family of structurally related compounds (Macrocarpals A-G) isolated from Eucalyptus species. These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can influence their biological activities .

For example, Macrocarpal A has demonstrated antibacterial activity against Bacillus subtilis PCI219 (MIC < 0.2 μg/ml) and Staphylococcus aureus FDA209P (MIC = 0.4 μg/ml), but shows no activity against Gram-negative bacteria such as Escherichia coli . This pattern of activity is similar to that observed for Macrocarpal D, suggesting that the core structural features of these compounds contribute to their selective antibacterial properties.

The relationship between the structures of different macrocarpals provides valuable insights into the structure-activity relationships of these compounds, which can guide future research aimed at developing optimized derivatives with enhanced biological activities .

Comparison with Related Compounds

Macrocarpal D shares structural similarities with other phloroglucinol derivatives isolated from Eucalyptus species, including other macrocarpals (A-G) and related compounds such as euglobals . The biological activities of these compounds often overlap but can also show distinctive differences.

For example, eugenials C and D, which are structurally related to macrocarpals, have demonstrated potent activity against Bacillus subtilis, Staphylococcus aureus, and different strains of methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential broad-spectrum activity of this class of compounds .

Similarly, Macrocarpal C has been extensively studied for its antifungal properties, particularly against dermatophytes like Trichophyton mentagrophytes. The mechanism involves increasing fungal membrane permeability, inducing reactive oxygen species production, and promoting DNA fragmentation . These findings suggest that Macrocarpal D may possess similar antifungal properties that warrant further investigation.

Future Research Directions

Despite the promising biological activities of Macrocarpal D, several areas require further investigation:

  • Detailed mechanism of action studies to elucidate precisely how Macrocarpal D exerts its antibacterial effects

  • Comprehensive evaluation of its antifungal properties, which have been less thoroughly explored compared to its antibacterial activities

  • Assessment of potential synergistic effects when combined with conventional antibiotics

  • Investigation of structure-activity relationships to develop more potent derivatives

  • Evaluation of pharmacokinetic properties and potential toxicity to assess its viability as a therapeutic agent

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